methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate
Description
Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and an ester functional group
Properties
IUPAC Name |
methyl 3-[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c1-6(5-8(16)11(12,13)14)15-7-3-4-19-9(7)10(17)18-2/h3-5,15H,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFMNVMLLCWMSJ-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate typically involves the reaction of methyl 3-amino-2-thiophenecarboxylate with a trifluoromethyl ketone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate has been investigated for its antitumor properties. Compounds with similar thiophene structures have shown promise as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. For example:
- Antimitotic Activity : Research indicates that derivatives of thiophene can inhibit cancer cell proliferation effectively. In studies involving analogs of this compound, compounds demonstrated IC50 values ranging from 0.78 to 18 nM against various cancer cell lines .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis is crucial in understanding how modifications to the compound affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Amino substitution | Critical for binding affinity |
| Positioning of groups | Determines efficacy against specific cancer types |
This table summarizes findings from various studies that suggest specific structural modifications can lead to enhanced biological activity.
Antimicrobial Properties
Emerging studies have highlighted the antimicrobial potential of thiophene derivatives. For instance:
- Compounds similar to this compound have exhibited antibacterial activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups enhances their effectiveness .
Agricultural Applications
The compound's unique properties may also lend themselves to applications in agricultural chemistry:
- Pesticidal Activity : Thiophene derivatives are being explored for their potential use as agrochemicals due to their ability to disrupt biological processes in pests . Their efficacy against various plant pathogens makes them suitable candidates for further development.
Case Studies
- Antitumor Activity Study : A study conducted on a series of thiophene derivatives revealed that certain modifications significantly increased their antiproliferative effects in human cancer cell lines. The study utilized a comprehensive evaluation of over sixty cancer cell lines to determine the most effective compounds .
- Antimicrobial Efficacy Evaluation : In another investigation, researchers synthesized several thiophene-based compounds and tested them against common bacterial strains. Results indicated that specific structural features correlated with enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-{[(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate (CAS Number: 882747-69-5) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10F3NO3S
- Molecular Weight : 293.27 g/mol
- Physical Form : Solid
- Purity : 90% .
Mechanisms of Biological Activity
This compound exhibits biological activity through several proposed mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that affect cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Experimental Data
-
Anticancer Activity :
Cell Line IC50 (µM) MCF7 15.6 HeLa 22.3 A549 18.9 - Antimicrobial Studies :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
